molecular formula C21H18N6O4 B2864857 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 872591-03-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2864857
CAS RN: 872591-03-2
M. Wt: 418.413
InChI Key: AESMTGSURMSXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” is a derivative of N1-benzo [1,3]dioxol-5-ylmethyl-N2-substituted biguanide . It shows superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . It can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .

Scientific Research Applications

Synthesis and Structural Analysis

Research has developed methods for synthesizing various heterocyclic compounds, including those related to the chemical structure of interest. For example, the synthesis of 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives has been described, showcasing techniques for creating complex ring structures which are foundational in medicinal chemistry and drug design (H. Kanno et al., 1991). This research underlines the chemical flexibility and the potential for creating a wide variety of biologically active compounds.

Antitumor Applications

Several studies have focused on the antitumor properties of compounds with similar frameworks. For instance, pyridotriazolopyrimidines have been synthesized and evaluated as antitumor agents, highlighting the potential of such compounds in cancer therapy (M. A. Abdallah et al., 2017). These findings are crucial for the development of new anticancer drugs, providing insights into how structural variations can impact biological activity.

Insecticidal Properties

Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has revealed significant insecticidal activity. This demonstrates the broader applicability of such compounds beyond human health, potentially offering new avenues for pest control strategies (A. Fadda et al., 2017).

Amplifiers of Phleomycin

Compounds similar in structure have been studied as amplifiers of phleomycin, a chemotherapeutic agent. This research has potential implications for enhancing the efficacy of existing cancer treatments, showcasing how chemical modifications can improve drug performance (D. Brown et al., 1979).

Antiasthma Agents

The search for new antiasthma agents has led to the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, identified as mediator release inhibitors. This research points to the potential of structurally similar compounds in the treatment of asthma, further broadening the scope of therapeutic applications (J. Medwid et al., 1990).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c1-13-3-2-4-15(7-13)27-20-19(24-25-27)21(29)26(11-23-20)10-18(28)22-9-14-5-6-16-17(8-14)31-12-30-16/h2-8,11H,9-10,12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESMTGSURMSXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.